Isokaempferide
Overview
Description
Synthesis Analysis
The synthesis of flavonoids like Isokaempferide often involves complex organic reactions. A study detailing the chemical synthesis of Kaempferitrin, a closely related compound, highlights key methodologies that could be applicable to Isokaempferide. This includes the differentiation of hydroxy groups on the kaempferol backbone and the bis-glycosylation of dihydroxyflavone derivatives (Urgaonkar & Shaw, 2007).
Molecular Structure Analysis
Isokaempferide's molecular structure is characterized by its flavonoid skeleton, which includes a phenyl ring and a heterocyclic ring. The understanding of isomerism, as discussed in various studies, is crucial for grasping the structural nuances of compounds like Isokaempferide. These studies delve into cis-trans isomerization and its implications for molecular structure (Dugave & Demange, 2003).
Chemical Reactions and Properties
Isokaempferide participates in various chemical reactions, influenced by its functional groups. Research into isocyanide chemistry, for example, provides insight into reactions that could be relevant for modifying or understanding Isokaempferide's reactivity (Ugi, Werner, & Dömling, 2003).
Physical Properties Analysis
The physical properties of Isokaempferide, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. Studies on supramolecular isomerism and framework flexibility provide a basis for understanding these properties in compounds like Isokaempferide (Zhang & Kitagawa, 2008).
Chemical Properties Analysis
Isokaempferide's chemical properties, including acidity, basicity, and reactivity towards other chemicals, are critical for its biological activity. The study of isodesmic reactions for accurate theoretical pKa calculations offers insight into the acidity and basicity of compounds, which could be applied to Isokaempferide (Sastre, Casasnovas, Muñoz, & Frau, 2016).
Scientific Research Applications
Respiratory System Application : Isokaempferide extracted from Amburana cearensis exhibits relaxant effects on guinea-pig isolated trachea, suggesting potential applications in treating respiratory conditions like asthma. The relaxant action is multi-mediated, involving both calcium and ATP-sensitive potassium channels, among other mechanisms (Leal et al., 2006).
Antimicrobial Properties : A study identified isokaempferide 7-O-beta-d-(6''-methylglucuronide) as a new compound from the flowers of Cirsium rivulare, which has been evaluated for its antimicrobial activity. This discovery expands the potential applications of isokaempferide in combating microbial infections (Nazaruk & Jakoniuk, 2005).
Cytotoxicity and Antiproliferative Effects : Isokaempferide, along with other compounds from Amburana cearensis, was tested for cytotoxicity. It showed inhibitory effects on sea urchin egg development and tumor cell lines, suggesting its potential use in cancer treatment (Costa-Lotufo et al., 2003).
Anti-inflammatory Activity : Isokaempferide demonstrated significant anti-inflammatory activity in animal models. It inhibited paw edema and leucocyte migration, suggesting its potential for treating inflammatory conditions. The effects are attributed to inhibition of inflammatory mediators and neutrophil degranulation (Leal et al., 2009).
Ovicidal Activity : A study on Baccharis conferta Kunth, a plant used for gastrointestinal issues, identified isokaempferide as a compound with ovicidal activity against Haemonchus contortus. This suggests its potential application in controlling parasitic infections in livestock (Cortes-Morales et al., 2019).
Potential in COVID-19 Treatment : Isokaempferide, among other compounds from Artemisia annua, was studied for its potential to inhibit SARS-CoV-2 main protease, an important target for COVID-19 therapeutics. The study used computational techniques, suggesting isokaempferide as a candidate for further experimental studies and drug development against COVID-19 (Johnson et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-14(20)13-11(19)6-10(18)7-12(13)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJZJBUCDWKPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166609 | |
Record name | 3-Methylkaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isokaempferide | |
CAS RN |
1592-70-7 | |
Record name | Isokaempferide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1592-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylkaempferol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylkaempferol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1592-70-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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